molecular formula C11H10N4O2S B2488479 N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide CAS No. 183305-49-9

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B2488479
CAS No.: 183305-49-9
M. Wt: 262.29
InChI Key: WWMBDLBTHMHVSB-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6-9(18-15-14-6)11(17)13-8-4-2-7(3-5-8)10(12)16/h2-5H,1H3,(H2,12,16)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBDLBTHMHVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-carbamoylphenyl)benzamide: This compound is structurally similar and is used as an intermediate in the synthesis of various pigments.

    Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.

Uniqueness

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties

Biological Activity

N-(4-Carbamoylphenyl)-4-methylthiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-carbamoylphenyl derivatives with thiadiazole carboxylic acids. Various methods have been explored, including green synthesis techniques that promote environmental sustainability while achieving high yields. For example, a study demonstrated an efficient synthesis route yielding up to 90% purity using ethanol as a solvent at room temperature .

Biological Activity Overview

The biological activities of this compound have been evaluated through several in vitro and in vivo studies. Key findings include:

  • Antiviral Activity : Molecular docking studies indicate that this compound exhibits strong binding affinity to viral proteases, particularly those associated with SARS-CoV-2, suggesting potential as an antiviral agent. The binding energy scores ranged significantly, indicating favorable interactions with the target enzymes .
  • Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays demonstrated significant free radical scavenging abilities, comparable to established antioxidants .
  • Antibacterial Efficacy : Preliminary assessments reveal that this compound possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth, supporting its potential use in antibiotic therapies .

Case Studies

  • Antiviral Studies : In a recent study, derivatives of thiadiazole compounds were tested against SARS-CoV-2 protease, revealing that certain modifications in the side chains significantly enhanced antiviral activity. The most effective derivatives showed IC50 values indicating potent inhibition of viral replication .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays. Results indicated that the compound effectively reduced oxidative stress markers in cellular models, demonstrating its potential role in preventing oxidative damage .
  • Antibacterial Testing : A series of tests against various bacterial strains highlighted the broad-spectrum antibacterial activity of this compound. Compounds exhibiting high binding affinities to bacterial enzymes were identified through molecular docking simulations, reinforcing their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntiviralMolecular DockingStrong binding affinity to SARS-CoV-2 protease
AntioxidantDPPH/ABTS AssaysSignificant free radical scavenging ability
AntibacterialMIC TestingEffective against Gram-positive and Gram-negative bacteria

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